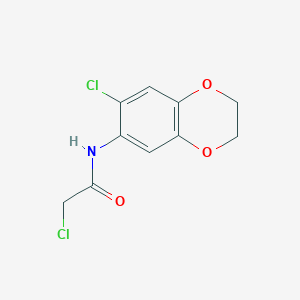

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Chemical Structure: 2-Chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS: 941055-93-2) is a chloroacetamide derivative featuring a 1,4-benzodioxin core substituted with chlorine atoms at positions 2 (on the acetamide) and 7 (on the benzodioxin ring) . Its molecular formula is C₁₀H₉Cl₂NO₃, with a molar mass of 262.09 g/mol .

Properties

IUPAC Name |

2-chloro-N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c11-5-10(14)13-7-4-9-8(3-6(7)12)15-1-2-16-9/h3-4H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGBGJCLKIHNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the following steps:

Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Chlorination: The benzodioxin ring is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms at specific positions.

Acetamide Formation: The final step involves the reaction of the chlorinated benzodioxin with chloroacetamide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of dechlorinated or reduced derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties :

- Density : Predicted to be ~1.29–1.40 g/cm³ (based on analogs) .

- Electrophilic Reactivity : The chlorine substituents enhance electrophilicity, facilitating covalent interactions with biomolecules .

- Hydrophobicity : The benzodioxin ring contributes to strong hydrophobic interactions, influencing environmental persistence and cellular uptake .

However, commercial availability of this compound is discontinued, possibly due to synthesis challenges or stability concerns .

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Chlorination Pattern: The primary compound’s dual chlorine substitution (positions 2 and 7) enhances electrophilicity and hydrophobicity compared to mono-chlorinated analogs like N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide . This likely improves binding to hydrophobic targets but may reduce solubility.

Steric Effects :

- The propenyl group in 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide creates steric hindrance, which could limit binding to narrow active sites but enhance selectivity .

Agrochemical Relevance :

- Analogs like alachlor (diethylphenyl substitution) demonstrate that chloroacetamide derivatives are potent herbicides. The benzodioxin core in the primary compound may offer unique environmental degradation profiles compared to phenyl-based analogs .

Biological Activity

2-Chloro-N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 939748-18-2

- Molecular Formula : C10H8Cl2O3

Research indicates that compounds containing the acetamide functional group exhibit various biological activities, including anti-inflammatory and analgesic effects. The mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Analgesic and Anti-inflammatory Effects

A study focused on derivatives of acetamide highlighted their significant analgesic activity through molecular docking studies with COX enzymes. The synthesized compounds were evaluated for their binding affinity and interaction with COX-1 and COX-2 enzymes, which are pivotal in mediating pain and inflammation. The results demonstrated that certain derivatives exhibited binding energies comparable to standard analgesics like diclofenac .

Table 1: Binding Energies of Compounds with COX Enzymes

| Compound | Binding Energy (kcal/mol) | COX Interaction Residues |

|---|---|---|

| Diclofenac | -7.4 | TYR |

| AKM-1 | -8.8 | ARG |

| AKM-2 | -9.0 | ARG, TYR |

| AKM-3 | -9.0 | ARG |

The compound AKM-2 showed the most favorable binding energy, indicating a strong potential for analgesic activity .

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties. The acetamide derivatives have shown efficacy against various bacterial strains, suggesting that this compound could also exhibit such activity .

Case Studies

In vivo studies have been conducted to assess the analgesic properties of related compounds. One study utilized a hot plate model to evaluate pain response in animal subjects treated with synthesized acetamide derivatives. The results indicated significant analgesic effects compared to control groups .

Safety and Toxicology

Safety data indicates that while the compound exhibits promising biological activity, it is essential to consider its safety profile. Hazard statements associated with similar compounds include skin irritation and respiratory issues upon exposure . Further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.